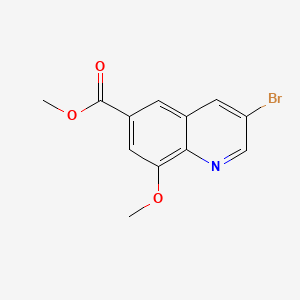

Methyl 3-bromo-8-methoxyquinoline-6-carboxylate

CAS No.:

Cat. No.: VC18651476

Molecular Formula: C12H10BrNO3

Molecular Weight: 296.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10BrNO3 |

|---|---|

| Molecular Weight | 296.12 g/mol |

| IUPAC Name | methyl 3-bromo-8-methoxyquinoline-6-carboxylate |

| Standard InChI | InChI=1S/C12H10BrNO3/c1-16-10-5-8(12(15)17-2)3-7-4-9(13)6-14-11(7)10/h3-6H,1-2H3 |

| Standard InChI Key | DDLYMHWYIWRUNU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C(=CC(=C1)C(=O)OC)C=C(C=N2)Br |

Introduction

Chemical Architecture and Structural Significance

The quinoline core of methyl 3-bromo-8-methoxyquinoline-6-carboxylate is a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substitutions at the 3-, 6-, and 8-positions introduce distinct electronic and steric effects that influence its chemical behavior. The bromine atom at position 3 enhances electrophilic reactivity, facilitating cross-coupling reactions, while the methoxy group at position 8 contributes to solubility in polar solvents and modulates electronic interactions with biological targets . The methyl carboxylate at position 6 provides a handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification.

Molecular Formula and Weight

-

Empirical Formula:

-

Molecular Weight: 296.12 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00)

Structural Analogs and Comparative Data

Synthesis and Manufacturing Protocols

The synthesis of methyl 3-bromo-8-methoxyquinoline-6-carboxylate can be extrapolated from methodologies used for analogous brominated quinolines. A patent detailing the synthesis of 6-bromo-3-chlorophenylmethyl-2-methoxyquinoline (CN102850269A) provides a foundational framework .

Key Synthetic Steps

-

Iodination or Bromination of Precursors: Halogenation at the 3-position is typically achieved using phosphorus oxychloride (POCl₃) or bromine sources in the presence of Lewis acids. For example, the iodination of methyl 3-methoxyquinoline-6-carboxylate with N-iodosuccinimide (NIS) yields the 3-iodo derivative, which can be adapted for bromine substitution .

-

Methoxylation: Introduction of the methoxy group at position 8 may involve nucleophilic aromatic substitution (SNAr) using sodium methoxide (NaOMe) under reflux conditions .

-

Esterification: The carboxylate group at position 6 is introduced via esterification of the corresponding carboxylic acid with methanol in the presence of sulfuric acid.

Representative Reaction Pathway

Optimization Challenges

-

Regioselectivity: Competing substitutions at adjacent positions require careful control of reaction temperature and stoichiometry.

-

Purification: Column chromatography with silica gel and dichloromethane/methanol gradients is often necessary to isolate the target compound .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and antitubercular agents. For example, chlorinated analogs are key intermediates in bedaquiline synthesis .

Material Science

Brominated quinolines act as ligands in OLEDs, with emission spectra tunable via substituent modification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume